![molecular formula C18H21NO6S B2406417 Ethyl 2-(((4,4-dimethyl-2,6-dioxo-3,5-dioxanylidene)methyl)amino)-4,5,6,7-tetrahydrobenzo[B]thiophene-3-carboxylate CAS No. 1023515-75-4](/img/structure/B2406417.png)
Ethyl 2-(((4,4-dimethyl-2,6-dioxo-3,5-dioxanylidene)methyl)amino)-4,5,6,7-tetrahydrobenzo[B]thiophene-3-carboxylate
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Description
Ethyl 2-(((4,4-dimethyl-2,6-dioxo-3,5-dioxanylidene)methyl)amino)-4,5,6,7-tetrahydrobenzo[B]thiophene-3-carboxylate is a useful research compound. Its molecular formula is C18H21NO6S and its molecular weight is 379.43. The purity is usually 95%.
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Biological Activity
Overview
Ethyl 2-(((4,4-dimethyl-2,6-dioxo-3,5-dioxanylidene)methyl)amino)-4,5,6,7-tetrahydrobenzo[B]thiophene-3-carboxylate is a synthetic compound with potential therapeutic applications. Its complex structure includes a benzo[b]thiophene core, which is known for its biological activity. This article explores the biological activity of this compound, focusing on its antitumor properties and other relevant pharmacological effects.
- Molecular Formula : C18H21NO6S
- Molecular Weight : 379.43 g/mol
- IUPAC Name : Ethyl 2-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
- Purity : Typically ≥ 95% .
Antitumor Activity
Recent studies have highlighted the compound's significant antitumor activity. For instance:
- IC50 Values : The compound exhibited an IC50 range between 23.2 to 49.9 μM against various cancer cell lines . This indicates a potent ability to inhibit cell proliferation.
- Mechanism of Action : It was shown to induce apoptosis and necrosis in MCF-7 breast cancer cells. Flow cytometry analysis revealed that the compound caused G2/M-phase and S-phase cell cycle arrest, suggesting that it interferes with the normal cell cycle progression .
Cytotoxicity and Selectivity
The cytotoxic effects were evaluated across different cancer cell lines:
Compound | Cell Line | IC50 (μM) |
---|---|---|
Ethyl 2... | MCF-7 | 23.2 |
Ethyl 2... | HeLa | 49.9 |
Ethyl 2... | A549 | 52.9 |
This table illustrates the varying levels of cytotoxicity across different cancer types, indicating a selective action against certain tumors.
Other Biological Activities
In addition to its antitumor effects, the compound has demonstrated:
- Acetylcholinesterase (AChE) Inhibition : The compound has shown potential as an AChE inhibitor, which may have implications in neurodegenerative diseases like Alzheimer's .
- Antiviral Activity : Preliminary findings suggest that derivatives of this compound may inhibit Hepatitis C virus (HCV) replication .
Case Studies and Research Findings
-
Study on Apoptosis Induction :
- In vitro studies indicated that treatment with the compound led to significant apoptosis in cancer cells via mitochondrial pathways.
- The study used annexin V staining and flow cytometry to quantify apoptotic cells.
- Toxicological Assessment :
Properties
IUPAC Name |
ethyl 2-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO6S/c1-4-23-17(22)13-10-7-5-6-8-12(10)26-14(13)19-9-11-15(20)24-18(2,3)25-16(11)21/h9,19H,4-8H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSOMNEBNGZAFGB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC=C3C(=O)OC(OC3=O)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.